molecular formula C26H26N4O4S B2568613 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 955714-42-8

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Katalognummer: B2568613
CAS-Nummer: 955714-42-8
Molekulargewicht: 490.58
InChI-Schlüssel: PYIUWFHLBFRNNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex heterocyclic molecule featuring:

  • A piperazine ring connected via a carbonyl group, contributing to hydrogen bonding and solubility.
  • A fused cyclopenta[d]thiazole core, offering structural rigidity.
  • A terminal benzamide group, which may influence target binding affinity.

Eigenschaften

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c31-24(18-4-2-1-3-5-18)28-26-27-23-19(7-9-22(23)35-26)25(32)30-12-10-29(11-13-30)15-17-6-8-20-21(14-17)34-16-33-20/h1-6,8,14,19H,7,9-13,15-16H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIUWFHLBFRNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=C(S2)NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 446.51 g/mol. The structure consists of multiple functional groups that contribute to its biological activity, including a piperazine moiety and a thiazole ring.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various synthesized compounds against different cancer cell lines. For instance, compounds derived from piperazine scaffolds were tested against human breast cancer cells (MCF-7) and colon carcinoma (HCT-116), showing IC50 values ranging from 6.2 µM to 43.4 µM, indicating promising antitumor potential .

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have shown that similar piperazine derivatives possess significant inhibitory effects against various bacterial strains and fungi. For example, compounds with a similar framework demonstrated high efficacy against Mycobacterium tuberculosis, with some exhibiting activity comparable to standard antibiotics .

The proposed mechanism for the biological activity of this class of compounds often involves the inhibition of key enzymes or pathways critical for cell proliferation in cancer cells or metabolic processes in bacteria and fungi. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance bioactivity through interactions with biological targets .

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Cancer Chemotherapy and Pharmacology, researchers synthesized a series of piperazine-based compounds and assessed their cytotoxicity against various cancer cell lines. Among these, the compound with a structure closely related to this compound exhibited an IC50 value of 27.3 µM against T47D breast cancer cells .

Case Study 2: Antibacterial Activity

A separate investigation focused on the antibacterial properties of piperazine derivatives revealed that several compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the side chains influenced the degree of antibacterial activity .

Data Overview

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AntitumorMCF-743.4
AntitumorHCT-1166.2
AntibacterialStaphylococcus aureusVariable
AntibacterialEscherichia coliVariable

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine and Thiazole/Thiadiazole Cores

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Cyclopenta[d]thiazole Benzo[d][1,3]dioxole, Benzamide ~550 (estimated) Not reported -
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole Benzo[d][1,3]dioxole, Cyclopropane 570.6 Not reported
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-Methylpiperazine, Acetamide ~320 Anticancer (in vitro)
2-(Benzo[d]thiazol-2-ylimino)-5-(piperazinyl)thiazolidin-4-one derivatives Thiazolidinone Piperazine, Benzothiazole ~400–450 Antimicrobial

Key Observations :

  • The target compound distinguishes itself via its cyclopenta-thiazole core, which is absent in simpler thiazole/thiadiazole derivatives. This fused ring system may confer enhanced metabolic stability compared to non-fused analogues like BZ-IV .
  • The benzodioxole group in the target compound and compound 74 increases lipophilicity relative to sulfonyl or halogenated substituents (e.g., in ). This could improve blood-brain barrier penetration.
  • Piperazine derivatives with acetamide (BZ-IV) or carbonyl linkages (target compound) demonstrate divergent solubility profiles.

Comparison :

  • The target compound’s synthesis is more complex due to the cyclopenta-thiazole core, requiring multi-step cyclization, whereas BZ-IV and compound 74 utilize straightforward coupling reactions.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with similar benzamide derivatives (e.g., ).
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomer stability, as seen in .
  • NMR :
    • Piperazine protons in the target compound resonate at δ 2.5–3.5 ppm, consistent with piperazine derivatives in .
    • Benzodioxole methylene protons appear as a singlet near δ 5.9–6.1 ppm .

Q & A

Q. Basic

  • Recrystallization : High-purity isolation using dioxane or ethanol-water systems .
  • Chromatography : Normal-phase silica gel (10% methanol/0.1% ammonium) resolves polar byproducts .
  • Flash chromatography : Effective for intermediates with CAS-registered derivatives .

How can metabolic stability be assessed preclinically?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Evaluate interactions using fluorogenic substrates .
  • Stability in simulated fluids : Gastric/intestinal pH conditions predict oral bioavailability .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Solvent compatibility : Replace low-boiling solvents (DCM) with toluene or THF for safer large-scale reflux .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported reagents) reduce costs .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.